

VUF10460: A Technical Guide to its Effects on Histamine Signaling Pathways

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: VUF10460

Cat. No.: B1663847

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **VUF10460**, a non-imidazole compound, and its specific interactions with histamine receptor signaling pathways. The information presented herein is intended to support research and development efforts by providing detailed pharmacological data, experimental methodologies, and visual representations of the underlying molecular mechanisms.

Introduction to VUF10460 and Histamine Receptors

VUF10460 is a selective histamine H4 receptor (H4R) agonist.[1] Histamine receptors, which include four subtypes (H1R, H2R, H3R, and H4R), are a class of G protein-coupled receptors (GPCRs) that mediate a wide range of physiological and pathological processes.[2][3] Their distinct signaling properties and tissue distribution make them important targets for therapeutic intervention in various diseases, including allergic and inflammatory conditions.[3][4]

- H1 Receptor (H1R): Primarily coupled to Gq proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium.[5]
- H2 Receptor (H2R): Coupled to Gs proteins, which activate adenylyl cyclase and increase cyclic AMP (cAMP) levels.[5][6]
- H3 Receptor (H3R): Coupled to Gi/o proteins, inhibiting adenylyl cyclase and decreasing cAMP levels. It functions as a presynaptic autoreceptor, regulating histamine release.[7][8][9]

- H4 Receptor (H4R): Also coupled to Gi/o proteins, its activation leads to the inhibition of adenylyl cyclase.[\[5\]](#)[\[10\]](#) It is highly expressed on cells of hematopoietic origin, such as mast cells and eosinophils, implicating it in immune and inflammatory responses.[\[4\]](#)[\[11\]](#)

VUF10460's selectivity for the H4R makes it a valuable tool for dissecting the specific roles of this receptor in complex biological systems.[\[12\]](#)

Pharmacological Profile of VUF10460

The primary mechanism of **VUF10460** is its direct binding to and activation of the histamine H4 receptor. Its pharmacological profile is defined by its binding affinity (K_i) and its functional activity as an agonist.

Binding Affinity Data

VUF10460 demonstrates a significant selectivity for the histamine H4 receptor over the H3 receptor, particularly in rats.[\[1\]](#) The binding affinities, expressed as K_i values (inhibitory constant) or pK_i ($-\log(K_i)$), are summarized below. A lower K_i or higher pK_i value indicates a higher binding affinity.[\[13\]](#)

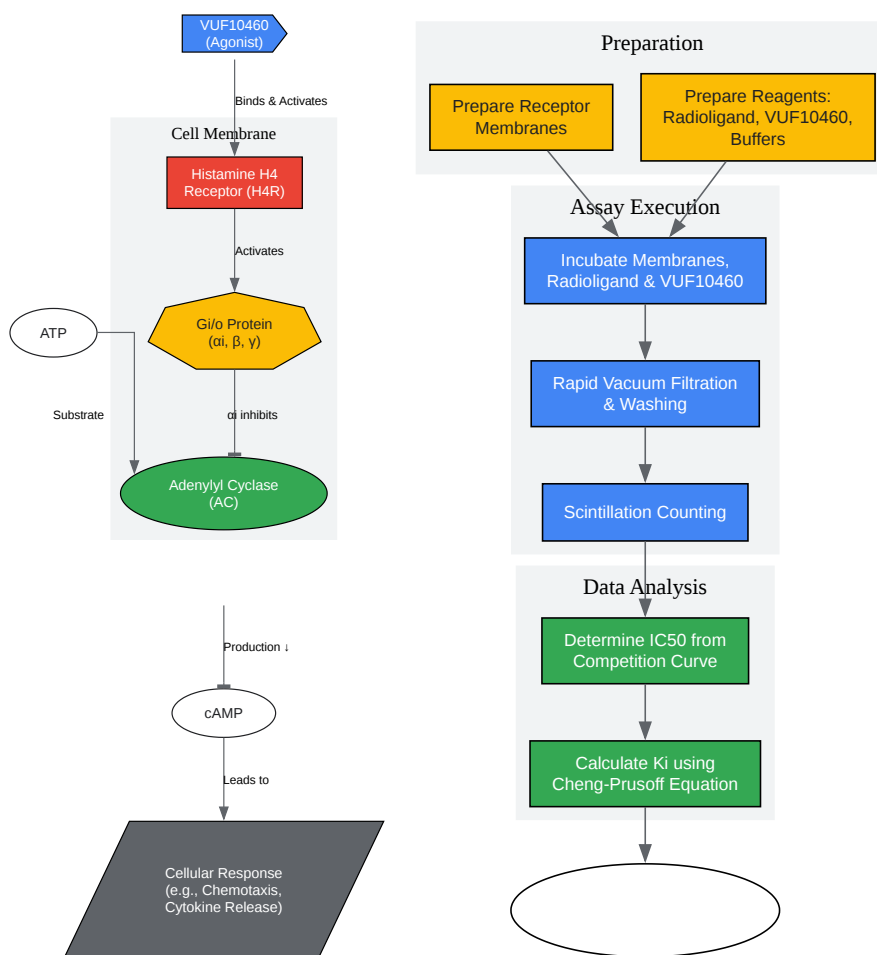
Receptor Subtype	Species	Binding Affinity (K_i)	Binding Affinity (pK_i)	Source(s)
H4 Receptor	Human	5.01 nM	8.22	[14] [15]
H4 Receptor	Rat	14.13 nM - 34.67 nM	7.46	[1] [14]
H3 Receptor	Rat	1,778.28 nM	5.75	[1] [14]

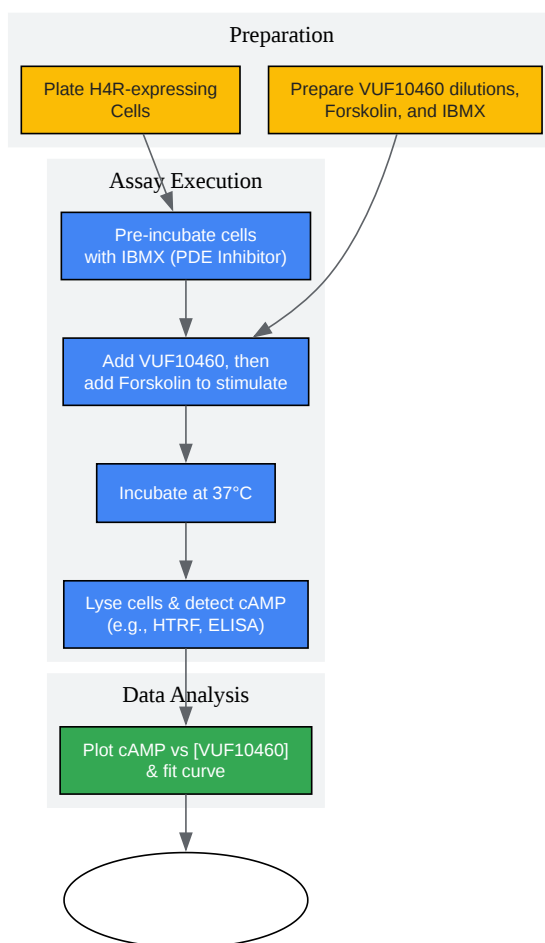
Functional Activity

VUF10460 is characterized as a potent H4R agonist.[\[1\]](#)[\[14\]](#)[\[15\]](#) Upon binding to the H4R, it stabilizes the receptor in an active conformation, initiating downstream intracellular signaling cascades.

Effect on Histamine H4 Receptor Signaling Pathway

As a Gi/o-coupled receptor, the activation of H4R by **VUF10460** primarily leads to the inhibition of adenylyl cyclase activity. This results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5] The H4R has a known preference for coupling with the Gai2 subtype over other Gai/o proteins.[10] This signaling cascade is central to the receptor's role in modulating immune cell function, including chemotaxis and cytokine production.[4][11]





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a homogeneous binding assay for histamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. benchchem.com [benchchem.com]
- 8. Effects of histamine H3 receptor agonist and antagonist on histamine co-transmitter expression in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific Engineered G Protein Coupling to Histamine Receptors Revealed from Cellular Assay Experiments and Accelerated Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VUF10460 [myskinrecipes.com]
- 13. benchchem.com [benchchem.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Sapphire North America [sapphire-usa.com]
- To cite this document: BenchChem. [VUF10460: A Technical Guide to its Effects on Histamine Signaling Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663847#vuf10460-s-effect-on-histamine-signaling-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com